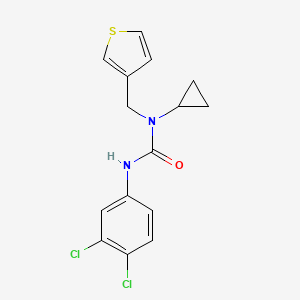
1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CDU, and it belongs to the class of urea-based compounds. CDU has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Applications De Recherche Scientifique
Spectroscopic and Reactive Properties
One study discusses a thiourea derivative's spectroscopic, reactive, transport, and docking properties, suggesting potential in developing new antifungal agents. The compound showed significant nonlinear optical properties and could form stable complexes with cytochrome reductase, indicative of its therapeutic potential (Aswathy et al., 2017).
Plant Growth Regulation
Urea derivatives are known for their cytokinin-like activity, influencing plant cell division and differentiation. Studies on N-phenyl-N'-(2-chloro-4-pyridyl)urea and its analogs have shown their effectiveness in enhancing adventitious root formation, highlighting their use in agriculture and plant morphogenesis (Ricci & Bertoletti, 2009).
Antitumor Activities
Research on novel urea derivatives revealed some compounds possess promising antitumor activities. This suggests the potential application of similar compounds in cancer therapy, depending on the structure-activity relationship (Ling et al., 2008).
Corrosion Inhibition
Another application area is in corrosion inhibition, where certain triazinyl urea derivatives have shown effectiveness against mild steel corrosion in acidic solutions. This application is crucial in industrial processes where corrosion resistance is vital (Mistry et al., 2011).
Propriétés
IUPAC Name |
1-cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c16-13-4-1-11(7-14(13)17)18-15(20)19(12-2-3-12)8-10-5-6-21-9-10/h1,4-7,9,12H,2-3,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMFVGZYSRBLRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

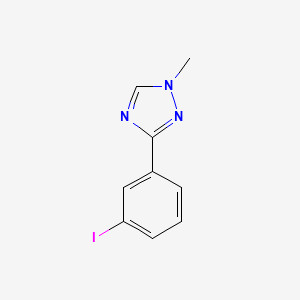
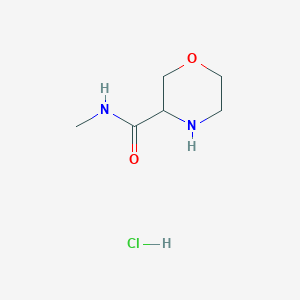
![3-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)propanamide](/img/structure/B2755216.png)
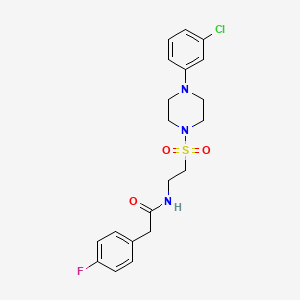
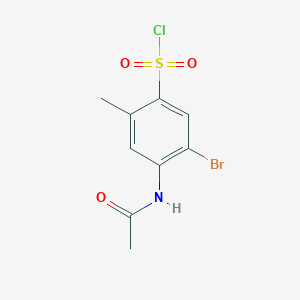
![Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid](/img/structure/B2755221.png)
![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2755222.png)
![benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate](/img/structure/B2755223.png)
![6-[4-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2755224.png)
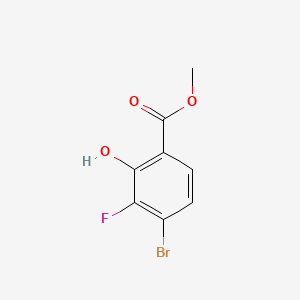
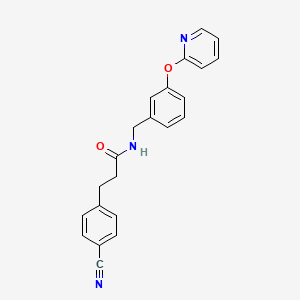
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2755227.png)
![6-(4-Methoxyphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755230.png)
![2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2755233.png)